4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline)
Description
4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) is a bis(aniline) derivative featuring a central methylene bridge substituted with a 2-furyl group. This compound belongs to a class of aromatic amines with applications in materials science, photophysics, and organic synthesis. These analogs often serve as precursors for dyes, sensors, and polymers due to their electron-rich aromatic systems and reactivity .
Properties
CAS No. |
57751-98-1 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(furan-2-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N2O/c1-22(2)18-11-7-16(8-12-18)21(20-6-5-15-24-20)17-9-13-19(14-10-17)23(3)4/h5-15,21H,1-4H3 |
InChI Key |
RFNXXUAWWBQHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) typically involves the reaction of 2-furaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified through recrystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for multiple reaction pathways, including:
- Condensation Reactions: The furan ring can participate in electrophilic aromatic substitution reactions, making it useful for synthesizing more complex organic molecules.
- Oxidation and Reduction Reactions: The compound can undergo oxidation with agents like potassium permanganate or reduction with lithium aluminum hydride, facilitating the transformation into various derivatives.
Materials Science
In materials science, 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) is explored for its potential in developing advanced materials. Its properties include:
- Photonic Applications: The furan moiety contributes to the compound's ability to absorb light and may be utilized in photonic devices.
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Recent studies indicate that 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) exhibits promising biological activities:
- Antitumor Activity: Preliminary research suggests that the compound may possess antitumor properties, potentially leading to the development of new cancer therapies. The structural similarity to other biologically active compounds supports this hypothesis.
- Antimicrobial Properties: The compound has shown activity against various microbial strains, indicating its potential as an antimicrobial agent.
Case Studies
Several case studies highlight the applications of this compound:
-
Antitumor Research:
- A study evaluated the cytotoxic effects of 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) on different cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an antitumor agent.
-
Antimicrobial Studies:
- In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its furan ring and dimethylaniline groups allow it to participate in electron transfer reactions, making it a valuable tool in redox chemistry.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating Groups : MBDMA and its analogs with N,N-dimethyl groups exhibit strong electron-donating properties, enhancing their utility in charge-transfer complexes and photophysical applications .
- Furyl vs. For example, 4,4′-thenylidene bis(N,N-dimethylaniline) derivatives act as redox indicators in phosphonofluoridate detection , while quinoxaline-linked derivatives (e.g., QDMA2) show solvent-dependent charge-transfer states .
Table 2: Key Properties of Structural Analogs
Photophysical and Chemical Behavior
Charge-Transfer and Solvent Effects
- QDMA2 : Exhibits polarity-dependent charge-transfer states, critical for designing light-emitting materials .
- PENDA (Pyrazine-linked derivative) : Demonstrates similar solvent effects, with intramolecular charge transfer (ICT) character influencing emission spectra .
- Furyl Derivative : Expected to show enhanced ICT due to the electron-withdrawing nature of the furyl group, though experimental data is needed for confirmation.
Reactivity and By-Products
Biological Activity
4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline), also known as a furan-based compound, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its antitumor, antimicrobial, and enzyme inhibition activities.
- CAS Number : 57751-98-1
- Molecular Formula : C21H24N2O
- Molecular Weight : 320.437 g/mol
- LogP : 4.62
Antitumor Activity
Recent studies have highlighted the antitumor potential of 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline). Notably, it has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 8.78 ± 3.62 | High |
| NCI-H358 | 6.68 ± 15 | High |
| HCC827 | 0.16 ± 0.11 | Very High |
These findings indicate that the compound exhibits significant antiproliferative effects, especially in two-dimensional (2D) assay formats compared to three-dimensional (3D) cultures, which is consistent with trends observed in other similar compounds .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) that suggest moderate activity:
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 6.12 | Significant |
| Escherichia coli | 25 | Moderate |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
Inhibition of key enzymes is another area where 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) shows potential. Studies have focused on its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
| Enzyme | IC50 (µM) | Comparison to Standard |
|---|---|---|
| Acetylcholinesterase | Varies from 0.050 to 25.30 | Comparable to Donepezil |
| Butyrylcholinesterase | Varies from 0.080 to 25.80 | Comparable to Donepezil |
The structure-activity relationship suggests that modifications to the compound could enhance its inhibitory potency against these enzymes .
Case Studies
In a recent study involving molecular docking and dynamics simulations, researchers found that the interaction of this compound with target proteins was stable and favorable, indicating its potential as a therapeutic agent in neurodegenerative diseases . The study emphasizes the importance of further exploration into its mechanism of action and therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline)?
The synthesis of bis-aniline derivatives typically involves multi-step reactions. For example, analogous compounds like 4,4'-Methylenebis(N,N-dimethylaniline) (Michler’s base) are synthesized via condensation reactions between N,N-dimethylaniline and formaldehyde under acidic conditions . For furyl-containing analogs, a modified approach could involve substituting formaldehyde with furfural derivatives. Stille coupling reactions, as demonstrated in the synthesis of bis(4-methoxyphenyl)amino derivatives, may also be adapted by using furyl-substituted intermediates . Key steps include:
- Step 1 : Functionalization of the aromatic amine (e.g., bromination).
- Step 2 : Coupling reactions (e.g., Stille or Suzuki-Miyaura) to introduce the furylmethylene bridge.
- Step 3 : Purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline)?
Structural validation requires a combination of spectroscopic and analytical techniques:
Q. What are the solubility and stability considerations for handling this compound?
4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) is likely insoluble in water but soluble in organic solvents like dichloromethane, toluene, or dimethyl sulfoxide (DMSO), based on analogs such as Michler’s base . Stability tests under varying conditions (e.g., temperature, light, oxygen) are critical. For example:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
Advanced Research Questions
Q. How can electronic properties of 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline) be tailored for optoelectronic applications?
The furyl group introduces π-conjugation and electron-rich characteristics. To optimize electronic properties:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2, -CN) to modulate HOMO-LUMO gaps.
- Cross-Coupling Reactions : Attach thiophene or carbazole moieties to enhance charge transport in organic semiconductors.
- Characterization : Use cyclic voltammetry (CV) to determine redox potentials and UV-Vis spectroscopy to assess absorption/emission profiles .
Q. What strategies resolve contradictions in catalytic activity data for furylmethylene-bis-aniline derivatives?
Discrepancies in catalytic performance may arise from:
- Impurity Effects : Trace metals or byproducts from synthesis (e.g., unreacted furfural). Validate purity via HPLC or GC-MS .
- Experimental Design : Control variables like solvent polarity, temperature, and catalyst loading. Use statistical tools (e.g., Design of Experiments) to isolate contributing factors .
Q. How can computational modeling guide the design of 4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline)-based materials?
Density functional theory (DFT) calculations can predict:
- Molecular Geometry : Optimize 3D structures to assess steric hindrance.
- Electronic Properties : Simulate frontier molecular orbitals to correlate with experimental UV-Vis data.
- Reactivity : Identify sites prone to electrophilic/nucleophilic attack for functionalization .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent, catalyst, temperature) meticulously. For example, Stille coupling requires anhydrous conditions and precise stoichiometry .
- Data Validation : Cross-reference NMR shifts with literature values for analogous compounds (e.g., Michler’s base at δ 2.8–3.1 ppm for N-CH3) .
- Safety Protocols : Follow guidelines for handling aromatic amines (e.g., use fume hoods, avoid skin contact) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
